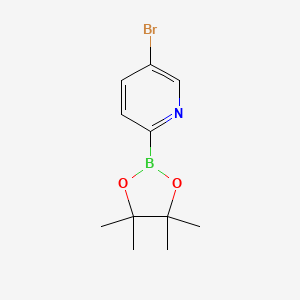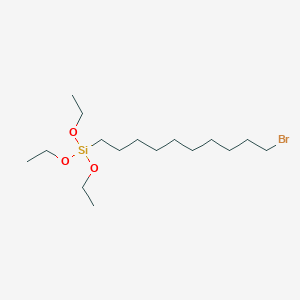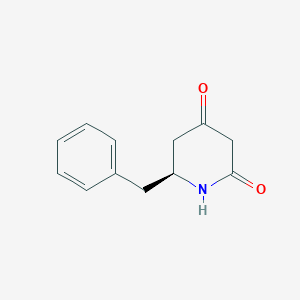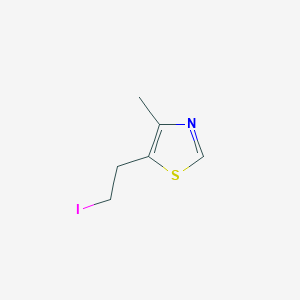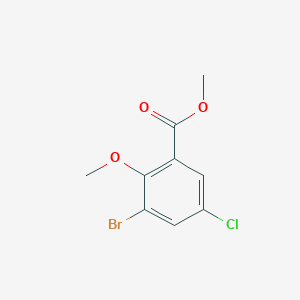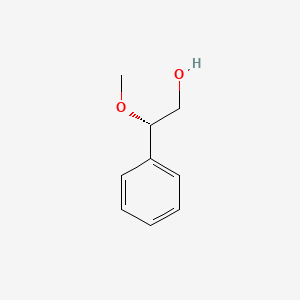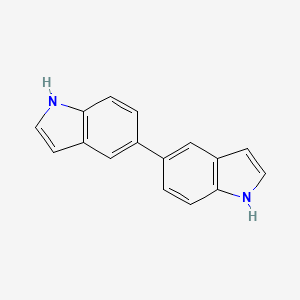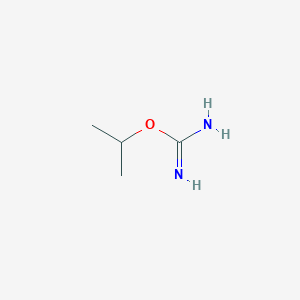
Carbamimidic acid, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
CME is often used as a reagent in organic synthesis and as a catalyst in various industrial processes. For example, novel carbamic esters possessing carbohydrate moieties derived from glycerol or D-glucose have been synthesized and evaluated for antifungal activity against Fusarium oxysporum. Compounds derived from carbamimidic acid, like pyridine-bridged carboxamide Schiff’s bases, have been synthesized and screened for bactericidal and fungicidal activities.Molecular Structure Analysis
The molecular formula of Carbamimidic acid, 1-methylethyl ester is C4H9NO2 . The molecular weight is 103.1198 .Chemical Reactions Analysis
Esters, including this compound, typically undergo reactions such as hydrolysis, which is the splitting with water . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst .Physical and Chemical Properties Analysis
Esters are polar but do not engage in hydrogen bonding with each other, so they have considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
66104-26-5 |
|---|---|
Formule moléculaire |
C4H10N2O |
Poids moléculaire |
102.14 g/mol |
Nom IUPAC |
propan-2-yl carbamimidate |
InChI |
InChI=1S/C4H10N2O/c1-3(2)7-4(5)6/h3H,1-2H3,(H3,5,6) |
Clé InChI |
HTWGHPLTTCMRKW-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=N)N |
SMILES canonique |
CC(C)OC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


